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Compound of Interest

2-(3-(Dimethylamino)-1-
Compound Name:
methoxyallylidene)malononitrile

Cat. No. B135978

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-(3-(Dimethylamino)-1-
methoxyallylidene)malononitrile, a key chemical intermediate in the synthesis of various
heterocyclic compounds, including the antitumor agent Gimeracil. This document outlines its
chemical properties, synthesis, and applications, along with detailed experimental protocols
and reaction workflows.

Chemical Properties and Data

2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is an organic compound that
serves as a versatile building block in organic synthesis. Its structure features a highly activated
diene system, making it susceptible to a variety of chemical transformations.
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Property Value Reference
Molecular Formula CoH11N30 [1]
Molecular Weight 177.2 g/mol [1]
Appearance Orange Solid [1]
Melting Point 130 °C [1]
Solubility Chloroform, Dichloromethane [1]
CAS Number 95689-38-6 [1]

Applications in Chemical Synthesis

The primary application of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is as a
precursor in the synthesis of substituted pyridone heterocycles. This reactivity is central to its
role as an intermediate in the industrial production of Gimeracil, a component of the oral
anticancer drug S-1. Gimeracil inhibits dihydropyrimidine dehydrogenase (DPD), an enzyme
responsible for the degradation of 5-fluorouracil (5-FU), thereby enhancing the efficacy of 5-FU-
based chemotherapy.

The core of its synthetic utility lies in the intramolecular cyclization of the diene system to form
a pyridone ring. This transformation is a key step in constructing the heterocyclic core of
Gimeracil and other related bioactive molecules.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of 2-(3-
(Dimethylamino)-1-methoxyallylidene)malononitrile and its subsequent conversion to a
pyridone precursor of Gimeracil.

Protocol 1: Synthesis of 2-(1-Methoxyethylidene)malononitrile (Intermediate A)

This initial step involves the condensation of malononitrile with trimethyl orthoacetate.
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Molecular
Reagent Molar Eq. Weight (g/mol  Amount (g) Moles (mol)
)
Malononitrile 1.0 66.06 66.06 1.0
Trimethyl
11 120.15 132.17 11
orthoacetate
Acetic Anhydride - 102.09 200 mL -
Procedure:

e To a stirred solution of malononitrile (1.0 mol) in acetic anhydride (200 mL), add trimethyl
orthoacetate (1.1 mol).

o Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 4-6 hours.
e Monitor the reaction progress by Thin Layer Chromatography (TLC).

o After completion, cool the mixture to room temperature and remove the acetic anhydride
under reduced pressure.

e The crude product can be purified by vacuum distillation to yield 2-(1-
methoxyethylidene)malononitrile as a colorless oil.

Expected Yield: 75-85%

Protocol 2: Synthesis of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile (Target
Intermediate)

This step involves the reaction of Intermediate A with N,N-dimethylformamide dimethyl acetal
(DMF-DMA).
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Molecular
Reagent Molar Eq. Weight ( g/mol Amount (g) Moles (mol)
)
2-(1-
Methoxyethylide 1.0 124.12 124.12 1.0
ne)malononitrile
N,N-
Dimethylformami
) 1.2 119.16 143.0 1.2
de dimethyl
acetal
Dry Toluene - - 300 mL -
Procedure:

Dissolve 2-(1-methoxyethylidene)malononitrile (1.0 mol) in dry toluene (300 mL) under an
inert atmosphere (e.g., nitrogen or argon).

e Add N,N-dimethylformamide dimethyl acetal (1.2 mol) to the solution.

o Heat the reaction mixture to reflux (approximately 110 °C) for 3-5 hours.

e Monitor the reaction by TLC.

e Upon completion, cool the reaction mixture to room temperature. The product will precipitate
as a solid.

 Filter the solid, wash with cold toluene, and dry under vacuum to obtain 2-(3-
(Dimethylamino)-1-methoxyallylidene)malononitrile.

Expected Yield: 80-90%

Protocol 3: Synthesis of 3-Cyano-4-methoxy-2(1H)-pyridone (Gimeracil Precursor)

This final step in this sequence involves the intramolecular cyclization of the target
intermediate.
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Molecular

Reagent Molar Eq. Weight (g/mol  Amount (g) Moles (mol)
)

2-(3-

(Dimethylamino)-

1- 1.0 177.20 1.0

methoxyallyliden

e)malononitrile

Acetic Acid (80%
aqueous -
solution)

Procedure:

aqueous solution of acetic acid (500 mL).

TLC.

Expected Yield: 85-95%

Reaction Workflows and Diagrams

Suspend 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile (1.0 mol) in an 80%

Heat the mixture to reflux (approximately 110-115 °C) for 2-3 hours.

The reaction progress can be monitored by the disappearance of the starting material on

Cool the reaction mixture to room temperature, which will cause the product to precipitate.
Filter the solid, wash with water, and then with a small amount of cold ethanol.

Dry the product under vacuum to yield 3-cyano-4-methoxy-2(1H)-pyridone.

The synthesis of the Gimeracil precursor from malononitrile can be visualized as a three-step

process.
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Caption: Synthetic pathway to a Gimeracil precursor.

The key transformation in the final step is an intramolecular cyclization.
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Caption: Proposed mechanism for pyridone formation.
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Safety and Handling

o Malononitrile: Highly toxic and should be handled with extreme caution in a well-ventilated
fume hood. Avoid inhalation, ingestion, and skin contact.

o Trimethyl orthoacetate and DMF-DMA: Flammable and irritants. Handle in a fume hood and
wear appropriate personal protective equipment (PPE).

¢ Acetic Anhydride: Corrosive and a lachrymator. Use with adequate ventilation and
appropriate PPE.

o Toluene: Flammable and toxic. Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each reagent before use.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory
setting. The user assumes all responsibility for the safe handling and execution of these
procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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